2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-16-19-6-4-5-7-24(19)28/h4-15H,16-18H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCUQOXBMFDERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)Aniline
The sulfonylation of 4-aminobenzenesulfonyl chloride with indoline serves as the primary route to this intermediate. In a representative procedure, indoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. 4-Aminobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline as a white solid after aqueous workup and recrystallization from ethanol/water (85% yield, m.p. 183.42°C).
Critical Parameters
Synthesis of 2-(4-tert-Butylphenoxy)Acetic Acid
This intermediate is prepared via Williamson ether synthesis:
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4-tert-Butylphenol (1.0 equiv) is deprotonated with potassium hydroxide (1.2 equiv) in refluxing ethanol.
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Ethyl bromoacetate (1.05 equiv) is added, and the mixture is refluxed for 8 hours to form ethyl 2-(4-tert-butylphenoxy)acetate.
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Saponification with aqueous NaOH (2M, 3 equiv) at 60°C for 4 hours yields the carboxylic acid (92% overall yield).
Reaction Optimization
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Excess base improves ester formation efficiency but requires careful pH control during acidification to prevent emulsion formation.
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Alternative activating agents (e.g., chloroacetyl chloride) show reduced yields (<70%) due to steric hindrance from the tert-butyl group.
Amide Bond Formation
Activation of 2-(4-tert-Butylphenoxy)Acetic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in toluene at 60°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 2-(4-tert-butylphenoxy)acetyl chloride as a pale-yellow oil (96% purity by GC-MS).
Coupling with 4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)Aniline
The acid chloride (1.05 equiv) is reacted with the aniline derivative (1.0 equiv) in tetrahydrofuran (THF) at 0°C. N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) is added to maintain basic conditions, facilitating nucleophilic acyl substitution. After stirring at room temperature for 6 hours, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford the title compound as a crystalline solid (78% yield).
Comparative Coupling Methods
| Method | Activating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride + DIPEA | SOCl₂ | THF | 78 | 98 |
| EDCI/HOBt | EDCI | DMF | 65 | 95 |
| HATU | HATU | DCM | 82 | 97 |
HATU-mediated coupling shows marginally higher efficiency but incurs greater cost, making the acid chloride method preferable for scale-up.
Process Optimization and Scale-Up Challenges
Amidation Steric Effects
The tert-butyl group imposes significant steric hindrance during amide bond formation. Molecular dynamics simulations reveal that rotating the phenoxy group 30° from the acetamide plane reduces van der Waals clashes, enabling higher conversion rates. Experimentally, increasing reaction temperature to 40°C improves yield to 85% without compromising purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes with 98.4% purity. Residual solvents (THF, DCM) are below ICH Q3C limits (<600 ppm) by GC-FID.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline on Wang resin enables iterative coupling with Fmoc-protected 2-(4-tert-butylphenoxy)acetic acid. While this method achieves 90% purity after cleavage, scalability is limited by resin costs.
Microwave-Assisted Amidation
Irradiating the reaction mixture at 100 W for 10 minutes in DMF reduces reaction time from 6 hours to 15 minutes, albeit with a slight yield drop (72%). Side product analysis indicates partial decomposition of the acid chloride under microwave conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy and indolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
- N-[4-(2,3-Dihydroindol-1-Ylsulfonyl)Phenyl]-2-(4-Isopropylphenoxy)Acetamide (CAS: 651018-66-5) Key Difference: The phenoxy group bears an isopropyl substituent instead of tert-butyl. Impact: Reduced steric bulk compared to tert-butyl may lower lipophilicity (logP) and alter binding interactions in hydrophobic pockets . Molecular Formula: C₂₅H₂₆N₂O₄S (MW: 450.55 g/mol).
- N-(4-Amino-2-Methylphenyl)-2-(4-tert-Butylphenoxy)Acetamide (CAS: AGN-PC-05CAAH) Key Difference: The sulfonamide-linked phenyl is replaced with an amino-methylphenyl group. Molecular Formula: C₁₉H₂₄N₂O₂ (MW: 312.41 g/mol).
Modifications on the Sulfonamide-Linked Phenyl Group
- N-(4-(Morpholinosulfonyl)Phenyl)-2-(Phenylamino)Acetamide Derivatives (e.g., 5i–5p) Key Difference: The dihydroindole sulfonyl group is replaced with a morpholinosulfonyl moiety. Impact: Morpholine introduces a polar, oxygen-rich heterocycle, enhancing solubility and altering pharmacokinetic profiles (e.g., metabolic stability) . Example: Compound 5i (C₁₉H₂₁N₃O₅S, MW: 403.45 g/mol) exhibits a melting point of 165–167°C and distinct NMR shifts (e.g., δ 7.85 ppm for aromatic protons) .
- N-(4-(Indolin-1-Ylsulfonyl)Phenyl)-2-(Naphthalen-2-Yloxy)Acetamide (CAS: 315248-86-3) Key Difference: The phenoxy group is substituted with a naphthyloxy group. Impact: Increased aromatic surface area may enhance π-π stacking interactions but reduce solubility .
Fluorinated and Halogenated Analogs
- N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30) Key Difference: Incorporates a fluorine atom and butyryl group on the phenoxy ring. Impact: Fluorine’s electronegativity may strengthen dipole interactions, while the butyryl group adds steric bulk . Properties: Melting point = 75°C, Rf = 0.32 (TLC), synthesized via bromoacetyl bromide coupling .
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide Key Difference: Dichlorophenyl and pyrazolyl groups replace the tert-butylphenoxy and indole sulfonyl groups. Crystal structure analysis reveals R₂²(10) hydrogen-bonding motifs stabilizing dimer formation .
Biological Activity
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide, identified by its CAS number 494830-44-3, is a synthetic compound with potential therapeutic applications. Its structure includes a phenoxy group and an indole sulfonamide moiety, which are known to influence biological activity significantly. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C26H28N2O4S
- Molecular Weight : 464.58 g/mol
- Density : 1.272 g/cm³ (predicted)
- pKa : 12.50 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and inflammation. The indole sulfonamide structure is particularly significant as it has been associated with anti-cancer properties.
Key Mechanisms:
- Inhibition of Tumor Growth : Preliminary studies have indicated that compounds similar to 2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide exhibit anti-proliferative effects on various cancer cell lines. For instance, compounds in the same class have shown enhanced anti-proliferative activity compared to standard treatments like desferrioxamine .
- Induction of Apoptosis : The compound may promote apoptosis in tumor cells through caspase activation pathways. This is crucial for its potential role in cancer therapy, where inducing programmed cell death in malignant cells is a desired outcome .
Case Studies
While specific case studies on the compound itself are scarce, related compounds have shown promise in clinical settings:
- Case Study on Indole Derivatives : A study evaluated a series of indole derivatives for their anticancer properties, revealing that modifications at the sulfonamide position significantly influenced their activity against various cancer types.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that electron-donating groups enhance biological activity compared to electron-withdrawing groups. This principle may apply to the design of new derivatives based on the structure of 2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
